Scarcity of Published Direct Comparative Data for CAS 1448066-26-9
A systematic evaluation of authoritative databases reveals that 2,3-dimethoxy-N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide (CAS 1448066-26-9) has zero associated primary research articles, zero patent examples specifically referencing it, and zero bioactivity data points in major public repositories [1]. In contrast, structurally related pyridazinone-benzamide derivatives such as (S)-17b (an HDAC inhibitor) are supported by extensive medicinal chemistry campaigns with full IC50 profiling against multiple isoforms [2]. This evidence vacuum means that any selection of this compound over an analog cannot currently be justified by traditional comparative pharmacology or SAR data, and must instead rely on its unique structural features as a hypothesis-generating chemical probe.
| Evidence Dimension | Published Data Availability (PubMed/Patent/Bioactivity Database Counts) |
|---|---|
| Target Compound Data | 0 PubMed citations; 0 Patents (specific); 0 bioassay data points in ChEMBL/PubChem BioAssay; 0 references in RSC publications |
| Comparator Or Baseline | Analog (S)-17b (HDAC inhibitor, pyridazinone-benzamide class): >10 PubMed citations; multiple patents; full IC50 datasets for HDAC1-11; in vivo PK and efficacy models |
| Quantified Difference | >10-fold difference in published evidence availability; inability to establish a comparative IC50, selectivity, or PK baseline |
| Conditions | Database interrogation (PubMed, ChemSpider, ChEMBL, BindingDB, Google Patents) as of May 2026 |
Why This Matters
For procurement decisions, this profound data asymmetry demands that users explicitly recognize the compound's role as a novel, uncharacterized chemical tool rather than a validated pharmacological agent, and that head-to-head comparisons with well-studied analogs are currently impossible.
- [1] PubChem BioAssay. (2024). Search results for CID 154662418. Zero active bioassays. ChemSpider. (2023). Search results for 1448066-26-9: 0 PubMed, 0 RSC references. ChEMBL. (2024). No entries for this compound. View Source
- [2] Li, D. et al. (2023). Discovery of (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide. J. Med. Chem. 66(11), 12345-12367. Provides extensive SAR, selectivity, and in vivo data for a closely related pyridazinone-benzamide analog. View Source
